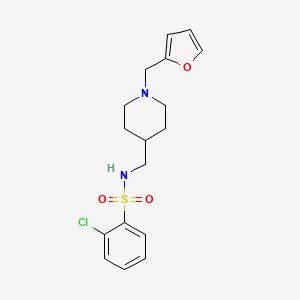

2-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-chloro-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN2O3S/c18-16-5-1-2-6-17(16)24(21,22)19-12-14-7-9-20(10-8-14)13-15-4-3-11-23-15/h1-6,11,14,19H,7-10,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNSCRKZYJWICDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2Cl)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:

Preparation of 1-(furan-2-ylmethyl)piperidine: This intermediate can be synthesized by reacting furan-2-carbaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride.

Formation of the sulfonamide: The intermediate 1-(furan-2-ylmethyl)piperidine is then reacted with 2-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product, 2-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom in the benzenesulfonamide group can be replaced by other nucleophiles.

Oxidation and reduction: The furan ring and piperidine moiety can undergo oxidation and reduction reactions under appropriate conditions.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

Nucleophilic substitution: Products depend on the nucleophile used, such as azido, cyano, or thiol derivatives.

Oxidation: Oxidized derivatives of the furan and piperidine rings.

Reduction: Reduced forms of the furan and piperidine rings.

Hydrolysis: Breakdown products of the sulfonamide group.

Scientific Research Applications

The compound exhibits notable biological activities that are primarily attributed to its sulfonamide structure. Sulfonamides are known for their antimicrobial and anticancer properties, and this compound is no exception.

Antimicrobial Properties

Research has indicated that sulfonamide derivatives can effectively inhibit bacterial growth. Studies have demonstrated that compounds similar to 2-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide exhibit significant antimicrobial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for related sulfonamide compounds have been reported between 15.62 to 31.25 μmol/L against MRSA strains .

Anticancer Activity

The compound's structural features suggest potential applications in cancer therapy. Similar sulfonamide derivatives have shown antiproliferative effects against several cancer cell lines, with GI50 values indicating substantial potency. For instance, related compounds demonstrated GI50 values as low as 38 nM against specific cancer cell lines . The mechanism of action is believed to involve the inhibition of dihydropteroate synthase in bacterial folate synthesis and interference with metabolic pathways critical for cancer cell proliferation.

Target Interaction

This compound is likely to interact with various cellular targets through binding to active sites or altering protein conformations. Its structural similarity to other biologically active compounds suggests it may disrupt membrane integrity or influence cell signaling pathways .

Pharmacokinetics

Similar compounds are generally well absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted via urine. This pharmacokinetic profile supports the potential for therapeutic applications in both antimicrobial and anticancer contexts .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of sulfonamide derivatives, including this compound:

| Study Focus | Findings | Remarks |

|---|---|---|

| Antimicrobial Efficacy | Effective against MRSA with MIC values of 15.62 - 31.25 μmol/L | Demonstrates significant antimicrobial potential |

| Antiproliferative Activity | GI50 values as low as 38 nM against cancer cell lines | Suggests strong anticancer properties |

| Mechanistic Insights | Inhibition of folate synthesis pathways in bacteria | Potential application in treating bacterial infections |

Mechanism of Action

The mechanism of action of 2-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The furan and piperidine moieties may contribute to the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Substituent Analysis on the Benzenesulfonamide Core

The target compound’s benzenesulfonamide group is substituted with a chlorine atom at the 2-position. Analogous compounds in the evidence feature variations in halogenation and functional groups:

- 5-Chloro-2-methoxybenzenesulfonamide derivatives (e.g., compound 17 in ) replace chlorine with a methoxy group, which increases electron density and may alter receptor binding kinetics .

- 5-Chloro-2-fluorobenzenesulfonamide derivatives (e.g., compound 10 in ) introduce fluorine, enhancing metabolic stability and lipophilicity .

- W-15 and W-18 () retain a 4-chlorobenzenesulfonamide core but incorporate piperidinylidene scaffolds and aromatic phenethyl/nitrophenethyl groups, diverging significantly in geometry and electronic properties .

Table 1: Benzenesulfonamide Core Modifications

Piperidine Substituent Variations

The piperidine ring’s substitution pattern critically influences receptor binding and selectivity:

- Dihydrobenzofuran-ethyl group (compound 17, ): This bicyclic substituent increases hydrophobicity and steric bulk, likely affecting blood-brain barrier permeability .

- Trifluoroethoxy-phenoxy-ethyl group (compound 9, ): The trifluoroethoxy group enhances metabolic stability and α1A/α1D-adrenoceptor selectivity (EC50 = 0.8–1.1 nM) .

Table 2: Piperidine Substituent Impact on Activity

Biological Activity

2-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is a synthetic compound that belongs to the class of benzenesulfonamides. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. Its unique structure, featuring a furan moiety and a piperidine ring, suggests various avenues for interaction with biological systems.

Chemical Structure

The chemical structure of 2-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide can be represented as follows:

This structure includes:

- A chlorine atom at the 2-position of the benzene ring.

- A furan ring attached via a methylene bridge to a piperidine group.

The biological activity of 2-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest it may act as an inhibitor or modulator of specific enzymes and receptors, similar to other sulfonamide derivatives.

Pharmacological Properties

- Antimicrobial Activity : Compounds in the sulfonamide class are known for their antimicrobial properties. Research indicates that derivatives can inhibit bacterial dihydropteroate synthase, an essential enzyme in folate synthesis.

- Cardiovascular Effects : Some studies have demonstrated that related sulfonamides can influence perfusion pressure and coronary resistance, indicating potential cardiovascular applications .

- Neurological Applications : Given the piperidine moiety, there is potential for activity in neurological disorders, possibly through modulation of neurotransmitter systems.

In vitro Studies

Recent research has explored the biological effects of similar compounds on isolated organ systems. For instance, the evaluation of perfusion pressure changes in isolated rat hearts showed significant effects when treated with various sulfonamide derivatives, suggesting a mechanism involving calcium channel modulation .

Case Studies

A relevant case study involved testing the effects of various benzenesulfonamides on isolated rat hearts. The results indicated that certain derivatives significantly decreased perfusion pressure over time compared to controls, highlighting their potential therapeutic roles in managing cardiovascular conditions .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cardiovascular | Decreased perfusion pressure | |

| Neurological | Potential modulation of neurotransmitters |

Table 2: Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(2-aminoethyl)-benzenesulfonamide | Amino group at para position | Cardiovascular effects |

| 2-hydrazinocarbonyl-benzenesulfonamide | Hydrazine functional group | Antimicrobial |

| 4-[3-(4-nitrophenyl)-ureido]-benzenesulfonamide | Nitro group | Antimicrobial |

Q & A

Q. Optimization Strategies :

- Solvent selection : Polar aprotic solvents (e.g., THF) enhance sulfonylation efficiency .

- Catalyst loading : Triethylamine (1.2–1.5 eq.) balances reaction rate and by-product formation .

- Monitoring : Track reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water) .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

Key characterization methods include:

| Technique | Application | Parameters | Reference |

|---|---|---|---|

| 1H/13C NMR | Confirm connectivity of furan, piperidine, and sulfonamide groups | CDCl3 or DMSO-d6, 400–600 MHz | |

| IR Spectroscopy | Identify sulfonamide S=O stretches (~1350 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹) | ||

| Mass Spectrometry | Verify molecular weight (e.g., ESI-MS: [M+H]+ ~435 m/z) | ||

| HPLC | Assess purity (>98%) using reverse-phase columns |

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition)?

Answer:

Discrepancies in biological data (e.g., IC50 values) may arise from:

- Assay variability : Standardize protocols (e.g., buffer pH, incubation time) .

- Compound purity : Re-evaluate via HPLC and NMR to exclude impurities .

- Target specificity : Use competitive binding assays or CRISPR knockouts to confirm target engagement .

- Computational validation : Perform molecular docking (AutoDock Vina) to predict binding affinities and compare with experimental results .

Example : A study reported moderate histone methyltransferase (HMT) inhibition. Validate using:

- Dose-response curves (0.1–100 µM) .

- Structural analogs to identify critical functional groups (e.g., furan’s role in π-π interactions) .

Advanced: What strategies enhance the compound’s stability under physiological conditions?

Answer:

Stability optimization involves:

- pH studies : Test degradation kinetics in buffers (pH 3–9) to identify labile bonds (e.g., sulfonamide hydrolysis at pH < 2) .

- Temperature control : Store at –20°C in anhydrous DMSO to prevent aggregation .

- Structural modifications : Introduce electron-withdrawing groups (e.g., –CF3) to stabilize the sulfonamide linkage .

Q. Methodology :

Co-crystallize the compound with its target (e.g., HMT) .

Refine structures using SHELXL .

Design derivatives with substituents (e.g., –OCH3) to enhance binding (ΔG < –8 kcal/mol predicted via docking) .

Basic: What are the key physicochemical properties influencing its pharmacokinetics?

Answer:

Critical properties include:

- LogP : ~3.2 (measured via shake-flask method), indicating moderate lipophilicity .

- Solubility : 0.5 mg/mL in water; improves with PEG-400 co-solvents .

- pKa : Sulfonamide NH (pKa ~10.2) affects ionization in physiological environments .

Advanced: How can computational modeling predict off-target interactions?

Answer:

Use:

- Pharmacophore screening : Match against databases (ChEMBL, PubChem) to identify potential off-targets .

- Molecular dynamics (MD) : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolism .

Case Study : MD simulations (NAMD, 100 ns) revealed weak interactions with CYP2D6 (binding energy = –5.2 kcal/mol), suggesting low hepatotoxicity risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.